2-(3-Bromophenyl)-5,5-dimethylmorpholine
Description
2-(3-Bromophenyl)-5,5-dimethylmorpholine is a brominated morpholine derivative characterized by a phenyl ring substituted with a bromine atom at the meta (3-) position and a morpholine core modified with two methyl groups at the 5-positions. This article focuses on comparative analysis with three closely related compounds:
2-(3-Chlorophenyl)-5,5-dimethylmorpholine (CID 24271569)
2-(2-Chlorophenyl)-5,5-dimethylmorpholine hydrochloride (CAS 1311315-91-9)
2-(4-Bromophenyl)-2,5,5-trimethylmorpholine (CAS 1017398-15-0)
Properties
IUPAC Name |
2-(3-bromophenyl)-5,5-dimethylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-12(2)8-15-11(7-14-12)9-4-3-5-10(13)6-9/h3-6,11,14H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTVABCGCYPNOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(CN1)C2=CC(=CC=C2)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-5,5-dimethylmorpholine can be achieved through several synthetic routes. One common method involves the reaction of 3-bromobenzaldehyde with 2,2-dimethyl-1,3-propanediol in the presence of a suitable catalyst to form the corresponding bromophenyl intermediate. This intermediate is then subjected to cyclization with morpholine under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or column chromatography to remove any impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-5,5-dimethylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce phenyl derivatives. Substitution reactions can result in various substituted morpholine derivatives .
Scientific Research Applications
2-(3-Bromophenyl)-5,5-dimethylmorpholine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-5,5-dimethylmorpholine involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in halogen bonding, which influences the compound’s binding affinity to target proteins or enzymes. The morpholine ring provides structural stability and enhances the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Table 1: Structural and Molecular Data
Key Observations:
- Halogen Impact : Replacing bromine with chlorine reduces molecular weight by ~46 g/mol (e.g., 3-Bromo vs. 3-Chloro analogs) . Bromine’s larger atomic radius and polarizability may enhance van der Waals interactions in biological systems compared to chlorine.
- Morpholine Alkylation : The additional 2-methyl group in increases lipophilicity, which may influence solubility and metabolic stability.
Physicochemical and Functional Differences
Solubility and Polarity
- Brominated vs. Chlorinated Analogs : Bromine’s higher molecular weight and lower electronegativity (vs. chlorine) likely reduce aqueous solubility in the target compound compared to and .
- Salt Form : The hydrochloride salt in enhances water solubility due to ionic dissociation, whereas free-base analogs (target, ) are more lipophilic .
Biological Activity
2-(3-Bromophenyl)-5,5-dimethylmorpholine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C_{12}H_{14}BrN
- Molecular Weight : 252.15 g/mol
- Structural Features : The compound features a morpholine ring substituted with a bromophenyl group and two methyl groups at the 5-position.
Research indicates that compounds with similar structures may interact with various biological targets. For instance, studies on related morpholine derivatives have shown their capability to inhibit neurotransmitter uptake, particularly dopamine and norepinephrine .
Inhibition of Neurotransmitter Uptake
- Dopamine Uptake : Analogues of this compound have been reported to inhibit dopamine reuptake, which may contribute to their potential as antidepressants or stimulants.
- Norepinephrine Uptake : Similar inhibition was observed for norepinephrine, suggesting a dual action that could enhance mood or cognitive function.
Antimicrobial Properties
Recent studies have explored the antimicrobial potential of morpholine derivatives. For example, compounds similar to this compound were evaluated for their Minimum Inhibitory Concentrations (MICs) against various bacterial strains:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 20i | Escherichia coli | 15 |
| 20i | Salmonella Typhimurium | 10 |
| 20i | Klebsiella pneumoniae | 12 |
These results indicate that while some derivatives exhibit antimicrobial activity, they may not be universally effective across all bacterial strains .
Cytotoxicity Studies
In vitro cytotoxicity assessments revealed that certain derivatives could possess significant cytotoxic effects at high concentrations. For instance, compound 20i demonstrated measurable antimicrobial activity but was also noted for its strong non-specific cytotoxicity . This raises concerns regarding the therapeutic window and necessitates further investigation into the safety profiles of these compounds.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
